molecular formula C13H14N2 B13251435 N-[(2-methylphenyl)methyl]pyridin-3-amine

N-[(2-methylphenyl)methyl]pyridin-3-amine

Cat. No.: B13251435
M. Wt: 198.26 g/mol
InChI Key: RQOLPZYDNORSCL-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]pyridin-3-amine is an organic compound with the molecular formula C13H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]pyridin-3-amine typically involves the reaction of 2-methylbenzylamine with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 2-methylbenzylamine attacks the bromine-substituted carbon of 3-bromopyridine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various functionalized pyridine derivatives.

Scientific Research Applications

N-[(2-methylphenyl)methyl]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)pyridin-2-amine
  • N-(2-methylphenyl)pyridin-4-amine
  • N-(2-methylphenyl)pyridin-3-amine derivatives

Uniqueness

N-[(2-methylphenyl)methyl]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C13H14N2/c1-11-5-2-3-6-12(11)9-15-13-7-4-8-14-10-13/h2-8,10,15H,9H2,1H3

InChI Key

RQOLPZYDNORSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=CN=CC=C2

Origin of Product

United States

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